molecular formula C7H4ClNS B1581284 2-Chlorophenyl isothiocyanate CAS No. 2740-81-0

2-Chlorophenyl isothiocyanate

Cat. No.: B1581284
CAS No.: 2740-81-0
M. Wt: 169.63 g/mol
InChI Key: DASSPOJBUMBXLU-UHFFFAOYSA-N
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Description

2-Chlorophenyl isothiocyanate is an organic compound with the molecular formula C₇H₄ClNS. It belongs to the class of isothiocyanates, which are characterized by the functional group -N=C=S. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .

Chemical Reactions Analysis

Types of Reactions: 2-Chlorophenyl isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Thioureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

Mechanism of Action

The mechanism of action of 2-Chlorophenyl isothiocyanate involves its reactivity with nucleophiles. The compound’s electrophilic carbon in the -N=C=S group reacts with nucleophilic sites in biomolecules, leading to the formation of covalent bonds. This reactivity is exploited in various chemical and biological applications .

Comparison with Similar Compounds

Uniqueness: 2-Chlorophenyl isothiocyanate is unique due to the presence of the chlorine atom, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound in specific synthetic applications where the chlorine substituent plays a crucial role .

Properties

IUPAC Name

1-chloro-2-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNS/c8-6-3-1-2-4-7(6)9-5-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASSPOJBUMBXLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=C=S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40181827
Record name 1-Chloro-2-isothiocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40181827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2740-81-0
Record name Benzene, 1-chloro-2-isothiocyanato-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002740810
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-2-isothiocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40181827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chlorophenyl Isothiocyanate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The title compound was prepared following the procedure described for intermediate-2 using 2-chloro aniline (2.0 g, 15.74 mmol), thiophosgene (1.81 g, 15.73 mmol), and N-ethyl di-isopropyl amine (4.0 g, 31.00 mmol) to afford 1.0 g of the desired product. 1HNMR (DMSO-d6): δ 7.62 (m, 3H), 7.39 (t, J=7.8 Hz, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.81 g
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chlorophenyl isothiocyanate
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2-Chlorophenyl isothiocyanate
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2-Chlorophenyl isothiocyanate
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2-Chlorophenyl isothiocyanate
Reactant of Route 6
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Customer
Q & A

Q1: How does 2-Chlorophenyl Isothiocyanate react with benzhydrazide, and what is the significance of the resulting structure?

A1: this compound reacts with benzhydrazide to form 5-(2-Chlorophenyl)-4-phenyl-3,4-dihydro-2H-1,2,4-triazole-3-thione []. This reaction is significant because it yields a 1,2,4-triazole ring, a heterocyclic structure found in various bioactive compounds.

Q2: What insights about the synthesized compound's structure were obtained from the research?

A2: The research utilized X-ray crystallography to reveal that the triazole ring within the synthesized compound is planar []. Furthermore, it elucidated the spatial arrangement of the molecule, noting specific dihedral angles between the phenyl rings and the triazole ring, as well as between the two phenyl rings themselves []. These structural details are crucial for understanding the compound's potential interactions and properties.

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